
6-Chloro-3-methylene-2-chromanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-methylene-2-chromanone is an organic compound belonging to the chromanone family Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring The presence of a chlorine atom at the 6th position and a methylene group at the 3rd position makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methylene-2-chromanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-chloro-2-hydroxyacetophenone with formaldehyde in the presence of a base, leading to the formation of the chromanone structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3-methylene-2-chromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted chromanones and chroman derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Chloro-3-methylene-2-chromanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-methylene-2-chromanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation . The pathways involved often include oxidative stress and the modulation of signaling cascades.
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the chlorine and methylene groups but shares the core structure.
Chroman-2-one: Similar structure but with different substituents.
6-Bromo-3-methylene-2-chromanone: Similar to 6-Chloro-3-methylene-2-chromanone but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the specific positioning of the chlorine and methylene groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
92532-90-6 |
|---|---|
Fórmula molecular |
C10H7ClO2 |
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
6-chloro-3-methylidene-4H-chromen-2-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-3,5H,1,4H2 |
Clave InChI |
OGUYIHAZDRWKOB-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2=C(C=CC(=C2)Cl)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


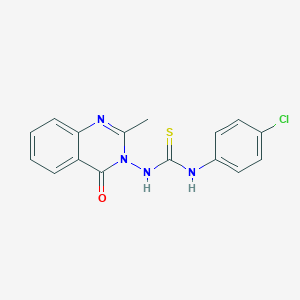

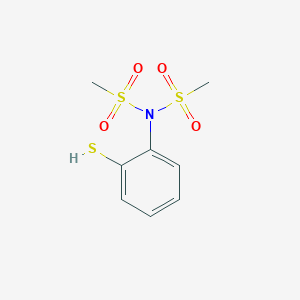

![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
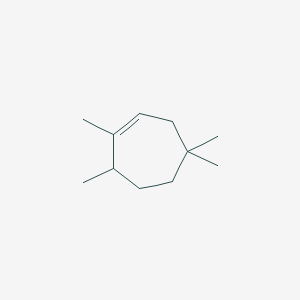
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)


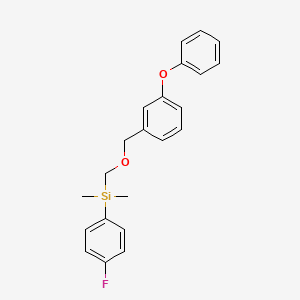
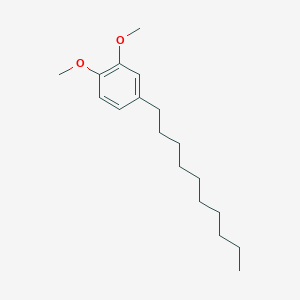
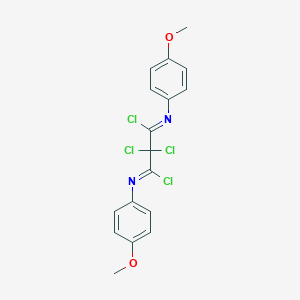

![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
